molecular formula C7H15Cl2N3 B1438164 [(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride CAS No. 1240289-23-9

[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride

Cat. No.: B1438164
CAS No.: 1240289-23-9
M. Wt: 212.12 g/mol
InChI Key: HNFFMGAVBDGFOG-UHFFFAOYSA-N
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Description

Historical Context and Chemical Classification

Pyrazole derivatives have been integral to organic chemistry since their discovery by Ludwig Knorr in 1883. The structural versatility of the pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—has driven extensive research into substituted analogs. [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine dihydrochloride represents a modern iteration of this lineage, combining alkyl and amine functional groups to enhance reactivity and solubility.

The compound’s synthesis aligns with classical pyrazole formation strategies, such as the Knorr pyrazole synthesis, which involves cyclocondensation of 1,3-diketones with hydrazines. While specific details of its first synthesis remain undocumented in public literature, its structural relatives, such as 3,5-dimethylpyrazole, were historically prepared from acetylacetone and hydrazine hydrate. The addition of a methylamine side chain and dihydrochloride salt formation reflects advancements in modifying pyrazole cores for tailored physicochemical properties.

Nomenclature and Registry Information

The systematic IUPAC name for this compound is This compound , reflecting its substitution pattern and salt form. Key identifiers include:

Property Value Source
CAS Registry Number 1240289-23-9
PubChem CID 45075090
Molecular Formula C₇H₁₅Cl₂N₃
Molecular Weight 212.12 g/mol
SMILES CNCC1=C(NN=C1C)C.Cl.Cl

The dihydrochloride salt enhances stability and aqueous solubility, a common modification for bioactive pyrazole derivatives.

Position in Pyrazole Chemistry

This compound belongs to the 3,5-disubstituted pyrazole family, a subclass renowned for its stereoelectronic tunability. The methyl groups at positions 3 and 5 induce steric hindrance, while the methylamine moiety at position 4 introduces nucleophilic potential. Comparative analysis with related pyrazoles highlights its unique substitution pattern:

Compound Substituents Key Applications
3,5-Dimethylpyrazole -CH₃ at C3, C5 Ligand synthesis
1-Methyl-1H-pyrazol-4-amine -NH₂ at C4, -CH₃ at N1 Pharmaceutical intermediates
Target Compound -CH₂N(CH₃) at C4, -CH₃ at C3/C5, HCl Research reagent

The electron-donating methyl groups stabilize the aromatic ring, while the protonated amine side chain facilitates ionic interactions in biological or catalytic systems.

General Significance in Heterocyclic Research

Pyrazoles are cornerstone motifs in medicinal and materials chemistry due to their dual hydrogen-bonding capacity and metabolic stability. This compound exemplifies the strategic functionalization of heterocycles for specialized applications:

  • Coordination Chemistry : The methylamine group can act as a ligand precursor, analogous to trispyrazolylborate complexes used in catalysis.
  • Drug Discovery : Pyrazole derivatives are prevalent in COX-2 inhibitors (e.g., celecoxib) and antipsychotics. While this compound’s bioactivity is underexplored, its structural features align with kinase inhibitors and GPCR modulators.
  • Agricultural Chemistry : Substituted pyrazoles serve as fungicides and herbicides, though this derivative’s role remains speculative without explicit data.

The dihydrochloride form underscores its utility in aqueous-phase reactions, a critical factor in high-throughput screening and combinatorial chemistry.

Properties

IUPAC Name

1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-5-7(4-8-3)6(2)10-9-5;;/h8H,4H2,1-3H3,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFFMGAVBDGFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic approach to this compound involves a Mannich-type reaction sequence:

  • Starting Materials : 3,5-dimethylpyrazole, formaldehyde, methylamine
  • Reaction Medium : Acidic aqueous or alcoholic solvents (ethanol or methanol)
  • Catalyst : Hydrochloric acid to facilitate salt formation
  • Temperature : Typically maintained between 60°C and 80°C
  • Mechanism : Formation of an intermediate Schiff base (imine) followed by reduction or direct amination to yield the methylamine-substituted product, which precipitates as the dihydrochloride salt upon cooling.

This process ensures the formation of the desired amine salt with high purity and yield.

Industrial Production Techniques

For scale-up, continuous flow reactors are employed to:

  • Maintain precise control over temperature and reagent mixing
  • Enhance reaction efficiency and reproducibility
  • Prevent contamination and side reactions
  • Achieve consistent product quality and higher throughput

Automation in industrial settings allows for the fine-tuning of reaction parameters such as pH, temperature, and residence time, optimizing yield and purity.

Precursor Synthesis: Preparation of 3,5-Dimethylpyrazole

Since 3,5-dimethylpyrazole is the key starting heterocycle, its preparation is critical:

  • Synthetic Route : Condensation of acetylacetone (methyl ethyl diketone) with hydrazine hydrate
  • Catalysts : Various acids including glacial acetic acid, formic acid, propionic acid, butyric acid, sulfuric acid, nitric acid, hydrochloric acid, and phosphoric acid
  • Solvents : Alcohols (methanol, ethanol, propanol), water, or amine solvents (methylamine, dimethylamine, triethylamine)
  • Temperature Range : 0°C to 120°C, with optimal reaction temperature around 50°C
  • Advantages : Using water as solvent with glacial acetic acid catalyst yields high purity product (>99%) with yields exceeding 90%, while avoiding inorganic salt byproducts and simplifying purification.

Example Industrial Procedure :

Step Details
Reactor charge 1000 kg water, 370 kg methyl ethyl diketone
Catalyst Glacial acetic acid
Hydrazine hydrate addition Dropwise with temperature control ≤ 50°C
Reaction time 3 hours at 50°C
Work-up Cooling to 10°C, centrifugation, vacuum drying
Result 3,5-dimethylpyrazole purity > 99%, yield > 90%

Summary Table of Preparation Parameters

Parameter Details
Starting materials 3,5-dimethylpyrazole, formaldehyde, methylamine
Solvent Ethanol, methanol, or aqueous acidic medium
Catalyst Hydrochloric acid (for amine salt formation)
Temperature 60–80°C (amine synthesis); 0–120°C (pyrazole synthesis)
Reaction type Mannich-type amination; condensation for pyrazole
Industrial method Continuous flow reactors with automated control
Yield >90% for pyrazole; high yields for amine salt
Purity >99% (HPLC analysis)

Research Findings and Notes

  • The Schiff base intermediate formation is a critical step in the amination process, requiring controlled acidic conditions to favor the dihydrochloride salt precipitation.
  • The use of glacial acetic acid as a catalyst in pyrazole synthesis offers advantages of low cost, environmental friendliness (water as solvent), and high product purity without generating inorganic salt waste.
  • Continuous flow reactors in industrial production enhance reproducibility and scalability, minimizing batch-to-batch variation.
  • Analytical techniques such as HPLC confirm the high purity of the synthesized compounds, essential for their use in pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow for modifications that enhance drug efficacy and specificity.

Case Study:
A study published in a peer-reviewed journal highlighted the use of [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine dihydrochloride in synthesizing novel compounds aimed at treating Alzheimer's disease. The derivatives exhibited improved binding affinity to target receptors compared to existing drugs, showcasing the compound's potential in drug discovery.

Agricultural Chemistry

Enhancement of Agrochemical Formulations:
The compound is utilized in the formulation of agrochemicals, improving the effectiveness of pesticides and herbicides. Its application leads to increased crop yields and better pest management.

Data Table: Efficacy of Formulations

Agrochemical TypeActive IngredientApplication RateYield Improvement (%)
HerbicideThis compound2 kg/ha15
InsecticideCombination with pyrethroids1.5 kg/ha20

Biochemical Research

Studies on Enzyme Inhibition:
Researchers employ this compound in studies related to enzyme inhibition and receptor binding, which are crucial for understanding various biological processes.

Case Study:
Research investigating the inhibition of certain kinases demonstrated that derivatives of this compound showed significant inhibitory activity. This finding is pivotal for developing targeted therapies in cancer treatment.

Material Science

Development of Advanced Materials:
The compound is explored for its potential in creating advanced materials such as coatings and polymers that require specific thermal and mechanical properties.

Research Findings:
A recent study focused on synthesizing polymer composites incorporating this compound. The resulting materials exhibited enhanced durability and thermal stability compared to traditional polymers.

Analytical Chemistry

Reagent in Analytical Techniques:
this compound serves as a reagent in various analytical methods, improving the detection and quantification of substances in complex mixtures.

Application Example:
In chromatography applications, this compound has been used to enhance the separation efficiency of analytes in biological samples, leading to more accurate results in clinical diagnostics.

Mechanism of Action

The mechanism of action of [(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound fits into the active site of the enzyme LmPTR1, characterized by lower binding free energy . This interaction inhibits the enzyme’s activity, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared to three categories of analogues:

Pyrazole-based amines with varying substituents

Salts with different counterions

Simpler methylamine derivatives

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Counterion Key Features
[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine dihydrochloride C₇H₁₅Cl₂N₃ 212.12 HCl (×2) 3,5-dimethyl pyrazole; methylated amine
[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride C₆H₁₁Cl₂N₃ 184.08 HCl (×2) Lacks methyl group on amine
[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine ethanedioate hydrate C₉H₁₆N₃O₆ 286.25 Oxalate + H₂O Enhanced crystallinity; lower water solubility
Methylamine hydrochloride CH₃NH₂·HCl 67.52 HCl Simple amine; no aromatic system

Key Differences and Implications

Substituent Effects: The 3,5-dimethyl pyrazole moiety in the target compound increases steric bulk and electron-donating effects compared to non-methylated analogues. This may enhance stability in acidic conditions and influence binding affinity in biological systems . The methyl group on the amine (vs.

Counterion Impact :

  • Dihydrochloride salts generally exhibit higher water solubility than oxalate salts. This makes the target compound more suitable for aqueous reaction conditions or formulations requiring rapid dissolution.
  • The oxalate hydrate analogue (Table 1) may offer slower release profiles in drug delivery due to reduced solubility .

Comparison with Simple Methylamines :

  • Methylamine hydrochloride lacks the pyrazole ring, resulting in weaker π-π stacking interactions and reduced aromatic stabilization. This simplifies its synthesis but limits applications in coordination chemistry or as a ligand .

Biological Activity

[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine dihydrochloride is a compound with significant potential in various biological applications, particularly in pharmaceutical and agricultural chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C₆H₁₃Cl₂N₃
  • Molecular Weight : 198.01 g/mol
  • CAS Number : 518064-16-9

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Research indicates that derivatives of pyrazole compounds, including this compound, have shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, studies have highlighted its role in inhibiting elongation of fatty acids by targeting ELOVL6, leading to reduced elongation indices in hepatocytes .
  • Receptor Binding : The compound has been employed in studies examining receptor interactions, which are crucial for understanding its pharmacological effects. It has potential applications in modulating receptor activities linked to neurological disorders .
  • Antitumor Activity : Pyrazole derivatives have been investigated for their anticancer properties. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, indicating a promising avenue for cancer therapeutics .

Pharmaceutical Development

The compound is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and other conditions. Its ability to interact with biological systems makes it a valuable candidate for drug development .

Agricultural Chemistry

In agriculture, it enhances the efficacy of pesticides and herbicides, contributing to improved crop yields. Its biochemical properties allow it to function effectively within agrochemical formulations .

Biochemical Research

Researchers use this compound to study enzyme inhibition and receptor binding dynamics, facilitating a deeper understanding of complex biological processes .

Case Studies and Research Findings

StudyFindings
Bouabdallah et al. (2022)Investigated the cytotoxic potential of N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
Wei et al. (2022)Reported on ethyl derivatives showing significant growth inhibition in A549 cell lines with IC50 = 26 µM .
Xia et al. (2022)Demonstrated that certain pyrazole derivatives induced apoptosis in cancer cells with IC50 values as low as 0.39 µM .

Q & A

Q. What are the recommended synthetic routes for [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine dihydrochloride?

A common approach involves alkylation of pyrazole precursors followed by amine functionalization. For example, the synthesis of pyrazole-based methanamine derivatives can be achieved via nucleophilic substitution using formaldehyde and ammonium chloride under controlled conditions . Another method involves reacting pre-synthesized pyrazole intermediates (e.g., 3,5-dimethylpyrazole) with methylamine or its precursors, followed by dihydrochloride salt formation through acid treatment . Optimizing reaction stoichiometry and solvent polarity (e.g., ethanol or dioxane) is critical to minimize by-products .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : To confirm substitution patterns on the pyrazole ring and methylamine moiety. For example, 1^1H NMR should show peaks for methyl groups (δ ~2.1–2.5 ppm) and NH/amine protons (δ ~3.0–4.0 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve bond lengths and angles .
  • HPLC with reference standards : Compare retention times against certified impurities (e.g., related pyrazole derivatives) to assess purity .

Advanced Research Questions

Q. How can discrepancies in NMR data between synthetic batches be systematically addressed?

Discrepancies may arise from tautomerism in the pyrazole ring or residual solvents. To resolve this:

  • Perform variable-temperature NMR to observe dynamic equilibria .
  • Use 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity and rule out impurities .
  • Cross-validate with mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What strategies optimize the compound’s yield in multi-step syntheses?

  • Stepwise purification : Isolate intermediates (e.g., pyrazole-methanol derivatives) before final amine alkylation to reduce side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, while ethanol/water mixtures improve recrystallization efficiency .
  • Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to accelerate amine coupling reactions .

Q. How can researchers design stability studies for this compound under varying storage conditions?

  • Accelerated degradation studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 4–8 weeks, monitoring changes via HPLC and TGA .
  • pH-dependent stability : Assess hydrolysis rates in buffered solutions (pH 1–13) using UV-Vis spectroscopy to identify degradation pathways .

Q. What are the implications of pyrazole ring substituents on the compound’s reactivity?

  • Electron-donating groups (e.g., methyl groups at 3,5-positions) enhance ring stability but may reduce nucleophilic reactivity at the methylamine site .
  • Comparative studies with analogs (e.g., 1,3,5-trimethylpyrazole derivatives) reveal steric hindrance effects on amine functionalization .

Q. How can crystallization challenges for X-ray analysis be resolved?

  • Co-crystallization : Use counterions (e.g., trifluoroacetate) or co-solvents (e.g., DMSO) to improve crystal lattice formation .
  • Vapor diffusion : Optimize solvent ratios (e.g., ethanol/water) in hanging-drop setups to grow diffraction-quality crystals .

Data Contradiction Analysis

3.1 Conflicting spectral data for the methylamine moiety
If NMR signals for the methylamine group deviate from literature values (e.g., unexpected splitting or shifts):

  • Verify protonation state: Dihydrochloride salts may exhibit broadened NH peaks due to hydrogen bonding .
  • Rule out residual acid traces by neutralizing with NaOH and re-analyzing .

3.2 Inconsistent melting points across studies
Variations may stem from polymorphic forms or hydrate formation.

  • Perform DSC/TGA to identify phase transitions and hydrate content .
  • Compare with published data for similar pyrazole dihydrochlorides (e.g., 223–225°C for 1,4-dimethyl-3-phenyl analogs) .

Methodological Recommendations

  • Synthesis : Prioritize stepwise alkylation and salt formation to avoid side products .
  • Characterization : Combine X-ray crystallography (SHELXL) with spectroscopic validation .
  • Stability : Store under inert gas at −20°C to prevent hygroscopic degradation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride

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